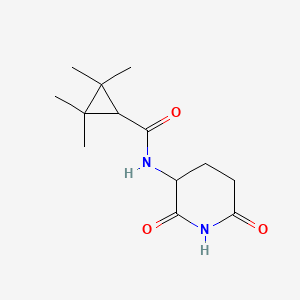
N-(4-bromo-2-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylbenzyl)acetamide: is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-bromo-2-methylbenzyl)acetamide typically involves the reaction of 4-bromo-2-methylbenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-bromo-2-methylbenzylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods:
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- N-(4-bromo-2-methylbenzyl)acetamide can undergo nucleophilic substitution reactions at the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.
-
Oxidation Reactions:
- The methyl group in the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction Reactions:
- The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux.
Oxidation: Potassium permanganate (KMnO4), water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, room temperature.
Major Products Formed:
Substitution: N-(4-substituted-2-methylbenzyl)acetamide.
Oxidation: 4-bromo-2-methylbenzoic acid.
Reduction: N-(4-bromo-2-methylbenzyl)amine.
Scientific Research Applications
Chemistry:
- N-(4-bromo-2-methylbenzyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It serves as a building block for the synthesis of biologically active molecules, which can be used in the study of enzyme inhibitors and receptor ligands.
Medicine:
- The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylbenzyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the acetamide group play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
- N-(4-bromo-2-methylphenyl)acetamide
- N-(4-chloro-2-methylbenzyl)acetamide
- N-(4-fluoro-2-methylbenzyl)acetamide
Comparison:
- N-(4-bromo-2-methylbenzyl)acetamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis.
- Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different reactivity and biological activity due to the larger size and different electronegativity of the bromine atom.
Properties
IUPAC Name |
N-[(4-bromo-2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-5-10(11)4-3-9(7)6-12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRAAZYQKXJDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)





![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)



![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B7580408.png)


